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molecular formula C17H16O4 B8532197 3,3'-Methylenebis(6-hydroxy-5-methylbenzaldehyde) CAS No. 247172-40-3

3,3'-Methylenebis(6-hydroxy-5-methylbenzaldehyde)

Cat. No. B8532197
M. Wt: 284.31 g/mol
InChI Key: NPPZYRRJNAXWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE043067E1

Procedure details

1140.0 g (10.0 mols) of trifluoroacetic acid was put in a four-way flask with a capacity of 5 liters and the reaction container was substituted by nitrogen, after which 315.0 g (2.25 mols) of hexamethylene tetramine was added at a temperature of approx. 30° C., and then 288.0 g of 4,4′-methylene bis(2-methyl-6-hydroxymethylphenol) (1.0 mol; purity 93% based on high-speed liquid chromatograph (HPLC)) was added under agitation over 3 hours at a temperature of 40° C. to cause reaction. After the entire amount of the material had been added, the temperature was raised to 85° C., and then the mixture was further agitated for 3 hours as a post-reaction. After the reaction, the obtained liquid was partially collected and hydrolyzed, and then analyzed based on HPLC. As a result, the main component that appeared to be the target substance had a composition ratio of 70%. Next, 800.0 g of water was added to the liquid obtained from the reaction to implement hydrolysis reaction for 1 hour at a temperature of 60° C. Crystal precipitated during this reaction. After the reaction, 1471.0 g of 16% aqueous sodium hydroxide solution was added to neutralize the obtained mixture liquid, and then 50 g of methyl isobutyl ketone and 50 g of methanol were added further, after which the mixture was cooled and precipitated crystal was filtered out to obtain 302.3 g of a composition. The obtained composition was put in a four-way flask with a capacity of 2 liters, and 369.2 g of methyl isobutyl ketone and 255.6 g of toluene were added, and then the mixture was maintained at a temperature of 70° C. and agitated for 30 minutes in a slurry state. The mixture was cooled and precipitated crystal was filtered out and dried to obtain 196.8 g of yellow powder crystal having a purity of 95.8% based on HPLC. The yield with respect to 4,4′-methylene bis(2-methyl-6-hydroxymethylphenol) was 69.3%. Based on the results of NMR and mass spectrometry, the obtained crystal was confirmed to be the target substance.
Quantity
1140 g
Type
reactant
Reaction Step One
Quantity
315 g
Type
reactant
Reaction Step Two
Quantity
288 g
Type
reactant
Reaction Step Three
Quantity
255.6 g
Type
solvent
Reaction Step Four
Quantity
369.2 g
Type
solvent
Reaction Step Five
Quantity
50 g
Type
solvent
Reaction Step Six
Quantity
50 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C1N2CN3CN(C2)CN1C3.[CH2:18]([C:29]1[CH:34]=[C:33]([CH2:35][OH:36])[C:32]([OH:37])=[C:31]([CH3:38])[CH:30]=1)[C:19]1[CH:24]=[C:23]([CH2:25][OH:26])[C:22]([OH:27])=[C:21]([CH3:28])[CH:20]=1>C1(C)C=CC=CC=1.C(C(C)=O)C(C)C.CO>[CH2:18]([C:19]1[CH:24]=[C:23]([CH:25]=[O:26])[C:22]([OH:27])=[C:21]([CH3:28])[CH:20]=1)[C:29]1[CH:34]=[C:33]([CH:35]=[O:36])[C:32]([OH:37])=[C:31]([CH3:38])[CH:30]=1

Inputs

Step One
Name
Quantity
1140 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
315 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Three
Name
Quantity
288 g
Type
reactant
Smiles
C(C1=CC(=C(C(=C1)CO)O)C)C1=CC(=C(C(=C1)CO)O)C
Step Four
Name
Quantity
255.6 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
369.2 g
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Six
Name
Quantity
50 g
Type
solvent
Smiles
CO
Name
Quantity
50 g
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture was further agitated for 3 hours as a post-reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
ADDITION
Type
ADDITION
Details
After the entire amount of the material had been added
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the obtained liquid was partially collected
ADDITION
Type
ADDITION
Details
Next, 800.0 g of water was added to the liquid
CUSTOM
Type
CUSTOM
Details
obtained from the reaction
CUSTOM
Type
CUSTOM
Details
hydrolysis reaction for 1 hour at a temperature of 60° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Crystal precipitated during this reaction
CUSTOM
Type
CUSTOM
Details
After the reaction, 1471.0 g of 16% aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
after which the mixture was cooled
CUSTOM
Type
CUSTOM
Details
precipitated crystal
FILTRATION
Type
FILTRATION
Details
was filtered out
CUSTOM
Type
CUSTOM
Details
to obtain 302.3 g of a composition
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was maintained at a temperature of 70° C.
STIRRING
Type
STIRRING
Details
agitated for 30 minutes in a slurry state
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
precipitated crystal
FILTRATION
Type
FILTRATION
Details
was filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC(=C(C(=C1)C=O)O)C)C1=CC(=C(C(=C1)C=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 196.8 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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